3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine
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Overview
Description
3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15862589 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
The compound has shown potential as an antiviral agent. A study demonstrated that R 61837, a similar compound with a pyridazine structure, effectively inhibits rhinoviruses. This suggests the potential of 3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine in antiviral research, particularly for rhinovirus infections (Andries et al., 2005).
Structural and Synthesis Studies
Research focused on the synthesis and structural analysis of similar compounds offers insights into the chemical properties and potential applications of this compound. Studies involving the synthesis and analysis of pyridazine analogs, including density functional theory calculations and Hirshfeld surface studies, contribute to understanding the molecular structure and reactivity of such compounds (Sallam et al., 2021).
Herbicidal and Agricultural Applications
A study on novel pyridazine derivatives, which are structurally related to the compound , revealed their effective herbicidal properties. This suggests potential agricultural applications for this compound in weed control and plant protection (Xu et al., 2012).
Central Nervous System (CNS) and Antioxidant Properties
The compound's structural analogs have shown promising results in CNS and antioxidant research. Derivatives of the pyridazine group were tested for analgesic action and antioxidant properties, indicating potential therapeutic applications in pain management and oxidative stress reduction (Malinka et al., 2002).
Anti-inflammatory and Analgesic Research
Aromatic sulfonamide derivatives of pyridazine, closely related to the compound , were synthesized and evaluated for anti-inflammatory and analgesic effects. This research suggests possible applications of this compound in treating inflammation and pain (Abbas et al., 2016).
Hypoglycemic Activity
Research on similar pyridazine compounds indicates potential in diabetes management. A study on substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines revealed their hypoglycemic activity, hinting at possible applications in regulating blood sugar levels (Meurer et al., 1992).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyridazine derivatives , this compound may have potential applications in various fields, including medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-3-8-16(19-18-13)23-15-6-4-14(5-7-15)17(22)21-11-9-20(2)10-12-21/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLJUXEZLYHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.